molecular formula C8H18O B013450 2-Methyl-4-heptanol CAS No. 21570-35-4

2-Methyl-4-heptanol

Cat. No. B013450
CAS RN: 21570-35-4
M. Wt: 130.23 g/mol
InChI Key: QXPLZEKPCGUWEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-4-heptanol and its derivatives has been a subject of scientific investigation due to their relevance in pheromone research and potential industrial applications. For example, both enantiomers of 2-methyl-4-heptanol, significant for their role as components in the aggregation pheromone of the West Indian sugarcane borer, were synthesized from the enantiomers of leucine, showcasing a method for obtaining these biologically active compounds (Takenaka, Takikawa, & Mori, 1996).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methyl-4-heptanol, such as its isomers and derivatives, has been extensively studied to understand their physical and chemical behavior. Research focusing on the Debye process of 4-methyl-3-heptanol under high pressure and temperature conditions provides insight into the formation of hydrogen-bonded supramolecular structures, which are crucial for understanding the molecular behavior of 2-Methyl-4-heptanol and related compounds (Pawlus, Wikarek, Gainaru, Paluch, & Böhmer, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Methyl-4-heptanol involve its role in forming aggregation pheromones and its synthesis from various precursors. For instance, the synthesis and biological activity of the four stereoisomers of 4-Methyl-3-Heptanol highlight its importance in the behavior of bark beetles and trail pheromones of ants (Zada et al., 2004).

Physical Properties Analysis

The physical properties of 2-Methyl-4-heptanol and its derivatives, such as dielectric behavior and molecular dynamics, have been studied to understand their interactions and structural characteristics. Research on the dynamics of neat 4-methyl-3-heptanol and its mixtures provides valuable information on molecular aggregation and supramolecular structures (Bauer et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Methyl-4-heptanol, including its role in fragrance and potential industrial applications, are also of interest. A review on 2,6-dimethyl-4-heptanol, a compound with structural similarities, provides insights into the toxicological and dermatological aspects relevant to understanding the chemical properties of related compounds (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Scientific Research Applications

  • Synthesis for Pheromones : 2-Methyl-4-heptanol has been synthesized using leucine enantiomers, providing a new method for the synthesis of West Indian sugarcane borer pheromone components (Takenaka, Takikawa, & Mori, 1996).

  • Fuel Blend Emissions : N-heptanol-methyl oleate biodiesel blends, which may include 2-Methyl-4-heptanol, have been shown to significantly reduce soot and NOx emissions, improving combustion and emission characteristics in rapid compression-expansion machines (El-Seesy, Kayatas, Hawi, Kosaka, & He, 2020).

  • Chemical Dynamics : The dynamics of 4-methyl-3-heptanol, a related compound, mixed with 2-ethyl-1-hexanol suggest that ring-like supramolecular structures become energetically unfavorable in such mixtures, indicating the complexity of chemical interactions involving these compounds (Bauer et al., 2013).

  • Biological Studies : 4-Methyl-3-heptanone, another similar compound, is a principal component in the secretion from mandibular glands of certain ant species, showcasing the biological relevance of these types of compounds (Do Nascimento et al., 1997).

  • Fragrance Ingredient : 2,6-dimethyl-4-heptanol, also structurally similar to 2-Methyl-4-heptanol, has been identified as a safe fragrance ingredient with no known adverse effects on health, indicating its potential use in consumer products (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Safety And Hazards


  • Flammable : 2-Methyl-4-heptanol is flammable; handle with care.

  • Irritant : Contact with skin or eyes may cause irritation.

  • Inhalation : Prolonged inhalation exposure may lead to respiratory discomfort.


Future Directions

Research on 2-Methyl-4-heptanol continues to explore its applications beyond flavoring. Investigations into its potential as a green solvent or as a precursor for novel materials are promising areas for future study.


Remember that this analysis is based on available data, and further research may yield additional insights. Always consult reliable sources and scientific literature for the most up-to-date information on this compound123.


properties

IUPAC Name

2-methylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPLZEKPCGUWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871326
Record name 2-Methyl-4-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-heptanol

CAS RN

21570-35-4
Record name 2-Methyl-4-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21570-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylheptan-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021570354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-heptanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylheptan-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
A Ichikawa, H Ono - Journal of Chromatography A, 2006 - Elsevier
… 9), we concluded that the stereochemistry of 2-methyl-4-heptanol (R)- and (S)-12 was assigned correctly using the MαNP method. The Δδ values of MαNP esters 13 and 14 were three …
S Palanichamy, B Padmanaban, MM Vaganan, S Uma - Current Science, 2019 - JSTOR
… olfactometer to study the electrophysiological and olfactory responses of banana pseudostem weevil (BSW), Odoiporus longicollis to its aggregation pheromone, 2-methyl-4-heptanol (…
Number of citations: 4 0-www-jstor-org.brum.beds.ac.uk
BT Cho, DJ Kim - Tetrahedron, 2003 - Elsevier
… (R)-2-Methyl-4-heptanol (3) and (R)-2-methyl-4-octanol (4) are identified as the male-produced aggregation pheromones of the West Indian sugarcane weevils Metamasius hemipterus 5 (Fig …
EA de Jong, BL Feringa - Journal of Chemical Education, 1991 - ACS Publications
… The Grignard synthesis of 2-methyl-4-heptanol (1) was … 2-Methyl-4-heptanol (1) is prepared by the Grignard reaction … Alternatively 2-methyl-4-heptanol (1) may be oxidized by adding …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
M Takenaka, H Takikawa, K Mori - Liebigs Annalen, 1996 - Wiley Online Library
… Both the enantiomers of 2-methyl-4-heptanol (1) and 2methyl-4-octanol (2), the components of the … This paper describes the synthesis of the enantimers of 2-methyl-4-heptanol (1) and 2-…
Q Chen, YW Kou, F Pan, JY Yuan - Journal of the Iranian Chemical …, 2010 - Springer
Molecular fragments variable connectivity index (mfVCI) is proposed as a variable molecular descriptor. Having in mind that the molecular structure unit exerts strong effect on the …
C Ruiz-Montiel, H González-Hernández… - Journal of economic …, 2003 - academic.oup.com
… Both sexes were signiÞcantly attracted to 2-methyl-4-heptanol and 2-methyl-4-octanol compared with hexane control. In Þeld trials, weevils were successfully caught in the traps baited …
Number of citations: 53 0-academic-oup-com.brum.beds.ac.uk
C Ruiz‐Montiel, G García‐Coapio… - Entomologia …, 2008 - Wiley Online Library
… They found that both sexes were attracted to 2-methyl-4-heptanol and 2-methyl-4-octanol, but if these compounds are produced by S. acupunctatus males remained unknown. Here, we …
P Ramirez-Lucas, C Malosse, PH Ducrot… - Bioorganic & Medicinal …, 1996 - Elsevier
… by male West Indian Sugarcane Borer (WISB): 4-methyl-5-nonanol (1), 2-methyl-4-heptanol (2), 2-methyl-4-octanol (3), 5-nonanol (4… Compound 2 was identified as 2-methyl-4-heptanol. …
M Takenaka - Liebigs Ann. Chem., 1996 - cir.nii.ac.jp
Synthesis of the enantiomers of 2-methyl-4-heptanol and 2-methyl-4-octanol, the pheromone components of the West Indian sugarcane borer | CiNii Research … Synthesis …
Number of citations: 3 cir.nii.ac.jp

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